molecular formula C7H6INO3 B2556124 4-Iodo-2-methoxy-1-nitrobenzene CAS No. 860585-81-5

4-Iodo-2-methoxy-1-nitrobenzene

Cat. No. B2556124
CAS RN: 860585-81-5
M. Wt: 279.033
InChI Key: HIXMWPAZDDJWNC-UHFFFAOYSA-N
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Description

4-Iodo-2-methoxy-1-nitrobenzene is a chemical compound with the CAS Number: 860585-81-5. It has a molecular weight of 279.03 and its IUPAC name is this compound . It is a solid substance that should be stored at 4°C and protected from light .

It should be stored at 4°C and protected from light . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Catalyst Development and Chemical Transformations

  • The chemoselective, continuous, multistep reduction of iodo-nitroaromatics, using 1-iodo-4-nitrobenzene as a model substrate, has been investigated to achieve high yields through selectivity and catalyst stability. Granular Pt(Fe) on carbon was identified as the most promising catalyst for the transformation of iodo-nitroaromatic active pharmaceutical ingredient (API) intermediates into corresponding anilines with high selectivity on a preparative scale (Baramov et al., 2017).

Material Science and Nanotechnology

  • The construction of nanowires on graphite surfaces using 1-iodo-4-nitrobenzene molecules demonstrates the potential for creating nanostructures at room temperature. This study explored the mechanism of nanowire formation, contributing to the understanding of molecular assembly and interaction with substrates (Jiang et al., 2007).

Organic Synthesis

  • A new method for synthesizing 4-methoxyphenol was investigated, starting from 4-chloro-1-nitrobenzene and proceeding through a series of reactions that include substitution and reductive processes. This approach highlighted the reaction conditions and factors affecting yields, showing the versatility of nitroaromatic compounds in synthetic chemistry (Jian, 2000).

Electrochemical Studies

  • The electron-transfer kinetics of nitroxide radicals, including those derived from methoxybenzene, were investigated to evaluate their potential as high power-rate electrode-active materials. This research indicates the importance of nitroaromatic compounds in developing materials for energy storage and conversion (Suga et al., 2004).

Safety and Hazards

The safety information for 4-Iodo-2-methoxy-1-nitrobenzene includes several hazard statements: H302, H315, H319, H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

properties

IUPAC Name

4-iodo-2-methoxy-1-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO3/c1-12-7-4-5(8)2-3-6(7)9(10)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXMWPAZDDJWNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)I)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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